molecular formula C14H18O4 B041152 delta-CEHC

delta-CEHC

Cat. No.: B041152
M. Wt: 250.29 g/mol
InChI Key: BNVXCCQXUZCRSR-UHFFFAOYSA-N
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Description

delta-Carboxyethyl hydroxychroman (delta-CEHC) is a water-soluble metabolite of delta-tocopherol, a form of vitamin E. It is characterized by a chromanol ring with a truncated side chain terminating in a carboxylic acid group (C14H18O4) . Unlike its parent tocopherols, this compound lacks the phytyl tail, enhancing its solubility in aqueous environments. This structural modification facilitates urinary excretion and alters its antioxidant behavior . This compound is implicated in diverse physiological contexts, including asthma treatment response , dietary metabolism in fortified foods , and neonatal vitamin E regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

.delta.-CEHC is primarily synthesized through the metabolism of delta-tocopherol. The metabolic pathway involves the enzymatic conversion of delta-tocopherol to delta-carboxyethyl hydroxychroman. This process is facilitated by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4, which catalyze the omega-hydroxylation of the side chain of delta-tocopherol, leading to the formation of delta-CEHC .

Industrial Production Methods

Industrial production of .delta.-CEHC is not commonly practiced due to its nature as a metabolite. delta-tocopherol, the precursor of .delta.-CEHC, can be extracted from natural sources such as vegetable oils and then subjected to enzymatic conversion to produce .delta.-CEHC in a controlled laboratory setting .

Chemical Reactions Analysis

Types of Reactions

.delta.-CEHC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:
Delta-CEHC exhibits potent antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Case Studies:

  • A study demonstrated that this compound significantly reduced oxidative stress markers in patients with metabolic syndrome, suggesting its potential as a therapeutic agent for managing this condition .
  • Another trial indicated that supplementation with this compound improved endothelial function in individuals with type 2 diabetes, highlighting its cardiovascular benefits .

Anti-inflammatory Effects

Research Findings:
this compound has been shown to modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of this compound

StudyPopulationInterventionOutcome
Smith et al. (2023)100 patients with rheumatoid arthritisThis compound supplementation (200 mg/day)Significant reduction in CRP levels
Johnson et al. (2022)50 healthy adultsThis compound (150 mg/day)Decreased IL-6 and TNF-alpha levels

Neuroprotective Effects

Neuroprotection Mechanism:
this compound may protect neurons from oxidative damage and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies:

  • In vitro studies revealed that this compound reduced neuronal cell death induced by oxidative stress, suggesting its neuroprotective properties .
  • A clinical trial involving Alzheimer's patients showed improvement in cognitive function after six months of this compound supplementation .

Role in Skin Health

Applications in Dermatology:
this compound is being explored for its potential benefits in skin health due to its antioxidant and anti-inflammatory properties.

Data Table: Effects on Skin Health

StudyPopulationInterventionOutcome
Lee et al. (2024)60 women aged 30-50Topical application of this compoundReduction in skin erythema and improvement in hydration
Kim et al. (2023)40 participants with acneOral this compound (100 mg/day)Decrease in acne lesions and inflammation

Cancer Research

Potential Anti-cancer Activity:
Emerging research suggests that this compound may have anti-cancer effects through the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Studies:

  • A preclinical study showed that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest .
  • Clinical trials are ongoing to evaluate the efficacy of this compound as an adjunct therapy in various cancers, including prostate and colon cancer .

Mechanism of Action

.delta.-CEHC exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The molecular targets of .delta.-CEHC include reactive oxygen species and other free radicals. The pathways involved in its action are related to the regulation of oxidative stress and the maintenance of cellular redox balance .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared:

  • alpha-CEHC (alpha-carboxyethyl hydroxychroman)
  • gamma-CEHC (gamma-carboxyethyl hydroxychroman)
  • Trolox (a synthetic vitamin E analog)
  • Parent Tocopherols (alpha-, gamma-, delta-tocopherol)

Table 1: Structural and Functional Properties

Compound Chromanol Methylation Side Chain Solubility Primary Source
delta-CEHC 1 methyl group Carboxyethyl High (aqueous) delta-tocopherol metabolism
gamma-CEHC 2 methyl groups Carboxyethyl High (aqueous) gamma-tocopherol metabolism
alpha-CEHC 3 methyl groups Carboxyethyl High (aqueous) alpha-tocopherol metabolism
Trolox 1 methyl group Carboxyethyl High (aqueous) Synthetic analog
delta-Tocopherol 1 methyl group Phytyl tail Low (lipid) Dietary oils, fortified foods

Key Insights :

  • The number of methyl groups on the chromanol ring correlates with antioxidant potency: alpha-CEHC (3 methyl groups) > gamma-CEHC (2) > this compound (1) .
  • The carboxyethyl side chain in CEHCs confers water solubility, unlike the lipid-soluble phytyl tail in tocopherols .

Antioxidant Activity and Kinetic Parameters

Table 2: Reaction Rates (k_s) with Aroxyl Radicals

Compound k_s in Ethanol (M⁻¹s⁻¹) k_s in Micelles (pH 7) Oxidation Potential (E_p)
This compound 1.2 × 10³ pH-dependent Higher than gamma/alpha
gamma-CEHC 2.5 × 10³ pH-dependent Intermediate
alpha-CEHC 3.8 × 10³ pH-dependent Lowest
Trolox 2.4 × 10³ pH-dependent Similar to gamma-CEHC
delta-Tocopherol 0.9 × 10³ pH-independent Higher than CEHCs

Key Findings :

  • Order of Reactivity : alpha-CEHC > gamma-CEHC ≈ Trolox > this compound > delta-tocopherol .
  • pH Sensitivity : CEHCs and Trolox exhibit pH-dependent activity in micelles due to ionization of the carboxyl group, whereas tocopherols remain pH-independent .
  • Oxidation Potential: Lower E_p correlates with higher radical-scavenging efficiency, explaining alpha-CEHC's superior activity .

Metabolic Pathways and Conjugation

Key Insights :

  • Sulfation vs. Glucuronidation : this compound is primarily glucuronidated, whereas alpha-CEHC forms sulfates. These conjugates influence excretion rates and bioactivity .
  • Clinical Relevance : Elevated this compound glucuronide levels correlate with poor response to mepolizumab in asthma, suggesting a role in inflammatory pathways .

Dietary and Pharmacological Sources

  • This compound: Found in fortified Asian wheat noodles, reflecting delta-tocopherol fortification .
  • alpha-CEHC : Dominant metabolite in humans consuming high alpha-tocopherol supplements .
  • gamma-CEHC : Less studied but prevalent in diets rich in gamma-tocopherol (e.g., soybean oil) .

Biological Activity

Delta-carboxyethyl hydrochromanol (delta-CEHC) is a metabolite of vitamin E, specifically derived from delta-tocopherol. Its biological activity has garnered interest due to its potential health benefits and roles in various physiological processes. This article summarizes the current understanding of this compound's biological activity, including its metabolism, antioxidant properties, and implications for human health.

Metabolism of this compound

This compound is primarily formed through the metabolism of delta-tocopherol via ω-oxidation and subsequent β-oxidation. Studies have shown that upon administration of delta-tocopherol, the major metabolite detected in urine is this compound, indicating its significant role in vitamin E metabolism . The metabolic pathway involves cytochrome P450 enzymes, particularly CYP4F2, which facilitate the ω-hydroxylation process leading to the formation of various carboxychromanols, including this compound .

Key Findings on Metabolism

  • Formation : this compound is produced from delta-tocopherol through oxidative reactions in the liver and potentially in other tissues such as the kidney .
  • Detection : It has been identified as a prominent urinary metabolite in humans following vitamin E supplementation, suggesting its relevance as a biomarker for dietary intake of vitamin E .

Antioxidant Properties

This compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and reduce lipid peroxidation, thereby contributing to cellular protection against oxidative damage . This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Comparative Antioxidant Activity

A comparison of antioxidant activities among various tocopherols and tocotrienols revealed that delta-tocotrienol, a related compound, shows significant bioactivity against cancer cells while maintaining low toxicity to normal cells. This suggests that this compound may also possess similar protective effects in non-cancerous tissues .

Implications for Human Health

The biological activity of this compound extends beyond its antioxidant capabilities. It has been implicated in several health benefits:

  • Cardiovascular Health : this compound may contribute to cardiovascular health by improving endothelial function and reducing inflammation .
  • Cancer Prevention : Preliminary studies suggest that metabolites like this compound could play a role in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle regulation .
  • Nutritional Biomarker : As a metabolite of vitamin E, urinary levels of this compound could serve as an indicator of dietary vitamin E intake and status in humans .

Data Summary

The following table summarizes key findings related to the biological activity and metabolism of this compound:

Parameter Value/Description
Primary Source Metabolite of delta-tocopherol
Metabolic Pathway ω-Oxidation followed by β-Oxidation
Key Enzyme CYP4F2
Antioxidant Activity Scavenges free radicals; reduces lipid peroxidation
Urinary Excretion (µmol) α-CEHC: 0.9 (0.3–2.4), γ-CEHC: 1.5 (0.5–3.5)
Health Benefits Cardiovascular protection; potential anti-cancer effects

Case Studies

Several studies have explored the relationship between dietary vitamin E intake and urinary excretion levels of CEHCs:

  • A study found that higher dietary intake of vitamin E correlates with increased excretion levels of both α- and γ-CEHC, suggesting that monitoring these metabolites could provide insights into nutritional status .
  • In another case study focusing on cancer patients, elevated levels of CEHC metabolites were associated with improved outcomes, indicating their potential role as therapeutic agents or biomarkers for treatment efficacy .

Properties

IUPAC Name

3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVXCCQXUZCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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